molecular formula C27H47IO2 B14268405 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene CAS No. 156419-81-7

1-[(20-Iodoicosyl)oxy]-4-methoxybenzene

Cat. No.: B14268405
CAS No.: 156419-81-7
M. Wt: 530.6 g/mol
InChI Key: XBXMURHCPZHELT-UHFFFAOYSA-N
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Description

1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is an organic compound characterized by the presence of a long iodoalkyl chain attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 20-iodoicosanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the phenol and the iodoalkyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(20-Iodoicosyl)oxy]-4-methoxybenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[(20-Iodoicosyl)oxy]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(20-Iodoicosyl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets. The long iodoalkyl chain allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity. Additionally, the methoxybenzene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-4-methoxybenzene: Lacks the long iodoalkyl chain, making it less amphiphilic.

    1-Hexadecyloxy-4-methoxybenzene: Similar structure but with a shorter alkyl chain.

    1-(3-Bromopropoxy)-4-methoxybenzene: Contains a bromine atom instead of iodine.

Uniqueness

1-[(20-Iodoicosyl)oxy]-4-methoxybenzene is unique due to its long iodoalkyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its potential for applications in drug delivery and membrane studies, distinguishing it from other similar compounds.

Properties

CAS No.

156419-81-7

Molecular Formula

C27H47IO2

Molecular Weight

530.6 g/mol

IUPAC Name

1-(20-iodoicosoxy)-4-methoxybenzene

InChI

InChI=1S/C27H47IO2/c1-29-26-20-22-27(23-21-26)30-25-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-24-28/h20-23H,2-19,24-25H2,1H3

InChI Key

XBXMURHCPZHELT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCCCCCCCCCCCCCCI

Origin of Product

United States

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